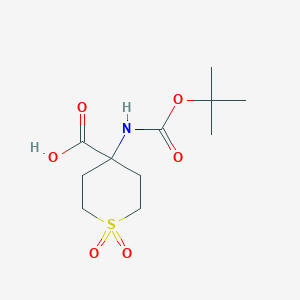

4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Übersicht

Beschreibung

The compound "4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran" is a chemically synthesized molecule that appears to be related to a class of organic compounds known as tetrahydrothiopyrans. These compounds are characterized by a six-membered sulfur-containing ring and are of interest due to their potential applications in medicinal chemistry and materials science. The presence of both amino and carboxy groups in the molecule suggests that it could serve as a building block for more complex chemical structures, such as macrocycles or peptidomimetics .

Synthesis Analysis

The synthesis of related bifunctional tetraaza macrocycles involves the cyclization of BOC-protected amino disuccinimido esters with (4-nitrobenzyl)-ethylenediamine, yielding macrocyclic diamides. The BOC group serves as a protecting group for the amino function during the synthesis. Following cyclization, deprotection and reduction steps are necessary to obtain the final macrocyclic amines . Similarly, the synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones starts from Boc-protected amino acids, indicating the importance of BOC protection in the synthesis of complex nitrogen-containing heterocycles .

Molecular Structure Analysis

The molecular structure of a related compound, 4-amino-4-carboxylthiapyran, has been determined by X-ray crystallography. It crystallizes in a specific space group with defined cell parameters and exhibits a "puckered chair" conformation for the thiapyran ring. This conformation is similar to that found in other cyclic compounds, such as 1-aminocyclohexane carboxylic acid, suggesting that 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran might also adopt a stable conformation that could influence its reactivity and interaction with other molecules .

Chemical Reactions Analysis

The chemical reactivity of the compound is not directly described, but related compounds show a variety of reactions. For instance, the macrocyclic amines synthesized from BOC-protected intermediates can be further alkylated or converted into isothiocyanate derivatives . The solid-supported synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones demonstrates the potential for selective substitution at different nitrogen positions, which could be relevant for the chemical manipulation of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran are not explicitly detailed, the properties of similar compounds can provide insights. For example, the crystal structure analysis of 4-amino-4-carboxylthiapyran provides information on its solid-state properties, such as crystal packing and conformation, which are important for understanding its stability and potential interactions . The synthesis of related compounds often involves the use of BOC protection, indicating that the BOC group is stable under various reaction conditions and can be removed when necessary .

Wissenschaftliche Forschungsanwendungen

Neurobiology

- Summary of the application : The compound has been used in research related to neurosteroids, specifically dehydroepiandrosterone (DHEA). DHEA has been reported to exert a potent neuroprotective effect against glutamate-induced excitotoxicity .

- Methods of application : The study involved measuring synaptically induced glial depolarization (SIGD) in the dentate gyrus (DG) of adult rats by applying an optical recording technique to the hippocampal slices stained with voltage-sensitive dye RH155 .

- Results or outcomes : Bath application of DHEA for 10 min dose-dependently increased SIGD without changing presynaptic glutamate releases, which was sensitive to the GLT-1 blocker DHK .

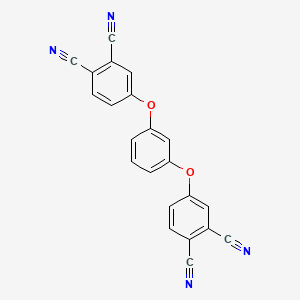

Organic Chemistry

- Summary of the application : The compound has been used in the decarboxylative radical addition of carboxylic acids, for example, N-Boc-amino acids, to acrylonitrile .

- Methods of application : The study investigated the use of dicyanoarenes in the decarboxylative radical addition of carboxylic acids to alkenes via PET .

- Results or outcomes : The specific results or outcomes of this application were not detailed in the source .

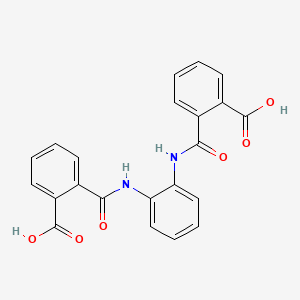

Dual Protection of Amino Functions

- Summary of the application : This compound can be used in the dual protection of amino functions involving Boc .

- Methods of application : The study highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Results or outcomes : The review directs attention towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Boc-Protected Amino Groups

- Summary of the application : The compound can be used in the formation of Boc-protected amines and amino acids .

- Methods of application : The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

- Results or outcomes : The Boc group is stable towards most nucleophiles and bases .

Early Discovery Research

- Summary of the application : This compound is provided to early discovery researchers as part of a collection of unique chemicals .

- Methods of application : The specific methods of application in early discovery research are not detailed in the source .

- Results or outcomes : The specific results or outcomes of this application are not detailed in the source .

Synthesis of Multifunctional Targets

- Summary of the application : Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent .

- Methods of application : Primary amines are unique because they can accommodate two such groups. This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Results or outcomes : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-11(8(13)14)4-6-19(16,17)7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECDODYCDAMCKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCS(=O)(=O)CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361472 | |

| Record name | ST50307437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran | |

CAS RN |

369402-94-8 | |

| Record name | ST50307437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)

![2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B1331964.png)